molecular formula C20H25NO2 B14139149 tert-Butyl dibenzylglycinate CAS No. 94226-56-9

tert-Butyl dibenzylglycinate

Cat. No.: B14139149
CAS No.: 94226-56-9
M. Wt: 311.4 g/mol
InChI Key: XYOXRZQZYPJYCO-UHFFFAOYSA-N
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Description

tert-Butyl dibenzylglycinate is an organic compound with the molecular formula C20H25NO2 It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by tert-butyl and dibenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl dibenzylglycinate can be synthesized through a multi-step process starting from glycine. One common method involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions to form tert-butyl glycinate. This intermediate is then reacted with benzyl chloride in the presence of a base to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl dibenzylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl dibenzylglycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl dibenzylglycinate involves its interaction with specific molecular targets. The tert-butyl and benzyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl dibenzylglycinate is unique due to the presence of both tert-butyl and dibenzyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, solubility, and reactivity compared to other similar compounds. The combination of these functional groups also allows for diverse applications in various fields of research and industry .

Properties

CAS No.

94226-56-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl 2-(dibenzylamino)acetate

InChI

InChI=1S/C20H25NO2/c1-20(2,3)23-19(22)16-21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3

InChI Key

XYOXRZQZYPJYCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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